Product packaging for KuFal194(Cat. No.:)

KuFal194

Cat. No.: B1193116
M. Wt: 388.16
InChI Key: SDRAETFVRBBLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of DYRK1A in Cellular Homeostasis and Disease Pathogenesis

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase belonging to the evolutionarily conserved CMGC protein kinase superfamily . Its gene is located on chromosome 21, within the Down syndrome critical region (DSCR), which is a set of genes associated with the Down syndrome (DS) phenotype . DYRK1A is ubiquitously expressed and plays a crucial role in various cellular processes, including cell cycle progression, DNA damage repair, transcription, ubiquitination, tyrosine kinase activity, and the maintenance of cancer stem cells .

The dosage sensitivity of DYRK1A is significant; overexpression, as seen in trisomy 21 (Down syndrome), contributes to neurological defects and disease pathogenesis . Conversely, downregulated DYRK1A expression can lead to haploinsufficiency syndromes associated with microcephaly and autism spectrum disorder . DYRK1A's involvement extends to numerous human diseases, where its dysregulation can have profound effects. For instance, in Alzheimer's disease (AD), DYRK1A has been implicated in both tau and amyloid neuropathologies through its phosphorylation of key substrates such as tau, amyloid precursor protein (APP), Neprilysin (NEP), and Presenilin 1 (PSEN1) . Overexpression of DYRK1A in the frontal cortex has been observed to be significantly higher in AD brains compared to normal brains .

Beyond neurodegenerative conditions, DYRK1A is an important kinase for β-cell growth and differentiation, making it a key target for β-cell regeneration in diabetes . Studies have shown that DYRK1A haploinsufficient mice exhibit severe glucose intolerance, reduced β-cell mass, and impaired proliferation, leading to diabetes . Modulating DYRK1A activity with small-molecule inhibitors is considered an attractive therapeutic strategy for diabetes . Furthermore, DYRK1A plays pleiotropic functions in the regulation of blood and immune cell homeostasis, differentiation, and function, particularly in B- and T-cells . Dysregulation of DYRK1A can underlie pathogenic outcomes associated with Down syndrome, such as uncontrolled inflammatory conditions or leukemia .

Overview of Small Molecule Inhibitors Targeting DYRK1A

The hyperactivity of DYRK1A is linked to several neurodegenerative disorders, making its inhibitors potential therapeutic agents for conditions like Down syndrome and Alzheimer's disease . Consequently, significant research has focused on identifying and developing small molecule inhibitors of DYRK1A. Many of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase .

Historically, natural products have been a source of DYRK1A inhibitors. Harmine (B1663883), a β-carboline alkaloid, was one of the first identified and is widely used in preclinical research . It inhibits DYRK1A with an IC₅₀ of 33 nM but exhibits moderate specificity, also inhibiting monoamine oxidase A (MAO-A), which can lead to undesirable side effects . Efforts to improve selectivity have led to the development of harmine derivatives like AnnH75 . Another natural compound, epigallocatechin-gallate (EGCG), a green tea flavonol, has shown promise in correcting cognitive deficits in Down syndrome models but also has multiple potential targets .

Synthetic DYRK1A inhibitors have also emerged, demonstrating varying degrees of potency and selectivity. Examples include Leucettine L41, INDY, proINDY, TG003, EHT 5372, F-DANDY, and FINDY . EHT 5372, for instance, is a highly potent inhibitor, exhibiting subnanomolar activity against DYRK1A (IC₅₀ = 0.22 nM) and DYRK1B (IC₅₀ = 0.28 nM), with high selectivity over other CMGC group kinases . FC162 is another promising candidate that has shown effectiveness in inhibiting tau phosphorylation and promoting β-cell proliferation in vitro .

Despite advancements, a common challenge in developing DYRK1A inhibitors is achieving high selectivity against closely related kinases within the CMGC group, such as DYRK1B, DYRK2, CLK1, and CLK4 . Many potent DYRK1A inhibitors also inhibit CLK family kinases . The "gatekeeper" residue in the ATP-binding pocket is a principal determinant of inhibitor selectivity .

The following table summarizes some notable DYRK1A inhibitors and their reported in vitro potencies:

Compound NameDYRK1A IC₅₀ (nM)DYRK1B IC₅₀ (nM)CLK1 IC₅₀ (nM)Other Notable Activities/CommentsReference
Harmine33166-MAO-A inhibition, widely used in research
EHT 53720.220.28-Subnanomolar potency, high selectivity
FC162Nanomolar--Promising in vitro cell studies, crosses BBB
Leucettine L4155-71Dual DYRK1A/CLK1 inhibitor

Historical Context and Emergence of KuFal194 as a Research Probe

The compound 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, known as this compound, emerged as a potent DYRK1A inhibitor in the research landscape. It was identified as having an in vitro activity against DYRK1A with an IC₅₀ of 6 nM . This compound also demonstrated considerable selectivity when compared to DYRK1B (IC₅₀ = 600 nM) and CLK1 (IC₅₀ = 500 nM) . This selectivity profile, particularly its 100-fold selectivity for DYRK1A over DYRK1B and CLK1, made it a noteworthy compound in the search for more specific DYRK1A chemical probes .

Despite its high in vitro potency and reasonable selectivity, this compound faced limitations as a research probe due to its physicochemical properties . It is described as a large, flat, and lipophilic molecule that suffers from poor water solubility . This poor solubility significantly limited its utility in cellular assays and animal models, as its activity in cellular DYRK1A inhibition assays was unsatisfactory (IC₅₀ = 2.1 µM), a disparity attributed to low cellular uptake .

The structural resemblance of this compound, a 7-halogenated indole (B1671886) derivative, to other halogenated indole inhibitors like KH-CB19 further situated it within a broader class of compounds being investigated for DYRK1A inhibition . Its emergence highlighted the ongoing challenge in developing DYRK1A inhibitors that combine high potency and selectivity with favorable physicochemical properties for in cellulo and in vivo studies .

Scope and Objectives of Current Academic Research on this compound

Current academic research involving this compound primarily focuses on addressing its limitations as a chemical probe, particularly its poor water solubility and unsatisfactory cellular activity, while leveraging its potent and selective in vitro DYRK1A inhibitory profile . The overarching objective is to utilize this compound as a starting point or template for the design and synthesis of novel DYRK1A inhibitors with improved physicochemical properties .

Specific objectives within this research landscape include:

Structural Optimization : Researchers aim to modify the chemical structure of this compound to develop smaller and less lipophilic DYRK1A inhibitors . This often involves fragment-based drug design approaches, where a core fragment of this compound, such as 7-chloro-1H-indole-3-carbonitrile, is used as a template for new compound synthesis .

Improvement of Physicochemical Properties : A critical objective is to enhance the aqueous solubility and cellular uptake of this compound derivatives without compromising their inhibitory potency or selectivity against DYRK1A . Early attempts, such as converting a related carbazolone inhibitor into a Mannich base hydrochloride, showed improved solubility but abrogated kinase inhibitory activity, highlighting the complexity of this challenge .

Detailed Structure-Activity Relationship (SAR) Studies : Academic research continues to explore the SAR of this compound derivatives to understand how structural modifications impact DYRK1A inhibitory activity and selectivity against other CMGC kinases like DYRK1B, CLK1, CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CK1, GSK-3, and ERK2 . For instance, studies have shown that substituents in the 8-position can eliminate DYRK1A inhibitory activity, suggesting steric exclusion from the ATP-binding pocket .

Exploration of In Vitro and In Cellulo Activity : A key objective is to bridge the gap between high in vitro potency and unsatisfactory cellular activity observed with this compound . New derivatives are rigorously tested in cell-based assays to ensure they can effectively inhibit DYRK1A within a cellular context .

Identification of Improved Chemical Probes : The ultimate goal is to identify new chemical probes that retain the potent and selective DYRK1A inhibition of this compound but possess improved drug-like properties, making them suitable for more extensive biological studies, including in vivo models .

The scope of this academic research is defined by the need for selective DYRK1A inhibitors that can serve as valuable tools to interrogate DYRK1A pathways and potentially lead to the development of new therapeutic agents for conditions like Down syndrome and Alzheimer's disease . It focuses on the chemical optimization and biological evaluation of compounds derived from or inspired by this compound, strictly excluding clinical development, dosage, or safety profiles.

Properties

Molecular Formula

C16H9IN2O2

Molecular Weight

388.16

IUPAC Name

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid

InChI

InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21)

InChI Key

SDRAETFVRBBLOB-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KuFal-194;  KuFal 194;  KuFal194

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization Strategies for Kufal194 Analogues

Methodologies for the Chemical Synthesis of KuFal194 and Related Indole (B1671886) Scaffolds

The synthesis of this compound, an indoloquinoline derivative, and other related indole scaffolds often employs established and modern synthetic approaches. Specific procedures for b-annulated halogen-substituted indoles, which include this compound, have been reported, involving cyclization reactions utilizing reagents such as sulfuric acid, hydroxylamine (B1172632) hydrochloride, and polyphosphoric acid, as well as Mannich base formation. A one-pot, two-step process for indoloquinoline alkaloids has also been described, incorporating steps like sodium hydride treatment, aniline (B41778) reaction, and base-mediated Claisen condensation, sometimes enhanced by microwave irradiation. More recently, a palladium-catalyzed Larock/ligand-accelerated C-H activation cascade strategy has been developed for the one-pot construction of indolo[2,3-c]quinolinones.

Beyond these specific approaches for fused indoles, the broader field of indole synthesis provides a rich toolkit of methodologies:

Fischer Indole Synthesis: A foundational method involving the cyclization of arylhydrazones, formed from aryl hydrazines and aldehydes or ketones, under acidic conditions (e.g., protic or Lewis acids like ZnCl2, PCl3, FeCl3, TsOH, HCl, H2SO4, polyphosphoric acid). This reaction proceeds via a -sigmatropic rearrangement and typically yields 2,3-disubstituted indoles, though unsymmetrical ketones can lead to product mixtures.

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction facilitates the synthesis of indoles from 2-iodoanilines and disubstituted alkynes. It is highly versatile, tolerates various functional groups, and exhibits excellent site selectivity, often positioning the bulkier alkyne substituent at the C(2) position of the indole. The mechanism involves palladium reduction, oxidative addition, alkyne coordination, migratory insertion, nitrogen displacement, and reductive elimination.

Reissert Indole Synthesis: A multi-step sequence that begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid, and subsequent decarboxylation to yield indole.

Metal-Catalyzed C-H Activation: Transition metals such as ruthenium, palladium, and cobalt are increasingly employed for C-H activation strategies in indole synthesis. These methods enable efficient and site-specific modifications under mild conditions, including [3+2] annulation of anilines with alkynes, oxidative double C-H activation, and bisamination sequences.

One-Pot Syntheses: Various one-pot methodologies have been developed to enhance synthetic efficiency. These include multi-component reactions, sometimes utilizing metal-free catalysts, and palladium-catalyzed couplings/cyclizations performed in aqueous micellar catalysis.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of derivatives are pivotal for understanding the structure-activity relationships (SAR) of compounds like this compound. This compound itself served as a starting point for developing new DYRK1A inhibitors, with researchers exploring fragment-based drug design using 7-chloro-1H-indole-3-carbonitrile as a template to achieve smaller and less lipophilic analogues.

SAR investigations have been extensively conducted for indole derivatives across a wide range of therapeutic areas, including anti-obesity, anti-tubercular, HIV fusion inhibition, anticonvulsant, and anticancer activities. These studies often reveal critical insights into the optimal placement and nature of substituents for desired pharmacological profiles and improved physicochemical properties.

Exploration of Novel Chemical Modifications and Structural Diversification Techniques

Beyond traditional SAR, innovative chemical modifications and structural diversification techniques are continuously explored to expand the chemical space of indole derivatives and access novel architectures.

Late-Stage Functionalization: This strategy involves modifying complex indole scaffolds at a late stage of synthesis, allowing for rapid generation of diverse analogues. An example is the N-alkenylative modification of 1H-indoles with propiolates, which introduces α,β-unsaturated ester handles. These handles can then undergo further synthetic manipulations, including bisconjugation and macrocyclization, to create more complex structures.

DNA-Encoded Chemical Libraries (DELs): Indole-based diversification is highly sought after for the construction of DELs, which enable the screening of billions of small molecules. Strategies involve on-DNA synthesis of C3-functionalized indole derivatives through indole π-activated alcohol formation followed by direct dehydrative coupling. This approach facilitates efficient C-C, C-N, and C-S bond linkages, utilizing widely available building blocks.

Skeletal Editing: This emerging field focuses on the structural reorganization of compounds by atom swapping, atom insertion, or atom deletion within the molecular backbone. For indoles, examples include C to N atom swapping at the C2 position to yield indazoles or benzimidazoles through oxidative cleavage and subsequent ring closure. Carbon atom insertion can also lead to ring-expanded heterocycles. Skeletal editing provides a powerful late-stage diversification tool, enabling access to structural variants directly from existing pharmacophores.

Biocatalysis: The use of enzymes (biocatalysts) offers a "green" and selective route for the C-H functionalization of unprotected indoles, circumventing some limitations associated with traditional metal-catalyzed methods. This approach can provide access to C3-functionalized indole derivatives.

Stereochemical Considerations in this compound Analog Synthesis

While this compound itself, as a fused indoloquinoline, is a planar molecule, the synthesis of its analogues and other indole derivatives frequently involves critical stereochemical considerations. Controlling stereochemistry is paramount for developing compounds with specific biological activities, as different stereoisomers can exhibit distinct pharmacological profiles.

Axial Chirality: Indole derivatives can exhibit axial chirality, a form of stereoisomerism where substituents are arranged in a spatially restricted manner around an axis of chirality. Researchers are developing organocatalytic atroposelective synthesis methods to create such axially chiral indole derivatives. Challenges in this area include dealing with remote ortho-substituents around the chiral axis and managing the relatively lower rotational barriers and configurational stability compared to six-membered biaryls.

Chiral Centers: The introduction and control of chiral centers within indole structures are achieved through various enantioselective synthesis methods. Transition-metal-catalyzed approaches are actively explored for the enantioselective synthesis of indole derivatives from precursors like 2-alkynylanilines. Novel electrochemical co-catalyzed C-H activation strategies, employing specifically designed chiral ligands, have enabled the efficient synthesis of complex, chiral indole-based scaffolds with high enantio- and diastereoselectivity, sometimes generating molecules with one or two chiral C-N axes.

Diastereoselectivity: Achieving high diastereoselectivity is a key goal in the synthesis of many indole derivatives. For example, in the synthesis of certain pyrazino[1,2-a]indoles, excellent diastereoselectivity (de, ee >99%) has been reported through base-mediated ring opening of chiral aziridines followed by Pictet–Spengler reactions.

Natural Product Inspiration: The stereochemical diversity observed in prenylated indole alkaloids found in nature, often arising from complex biosynthetic pathways involving oxidative isoprene (B109036) cyclization, provides inspiration for synthetic chemists to develop methods that can mimic or control such stereochemical outcomes.

Molecular Pharmacology and Enzymatic Characterization of Kufal194

Quantification of DYRK1A Inhibition Potency

KuFal194 demonstrates robust inhibitory activity against DYRK1A. In in vitro assays, this compound exhibits a high potency, with an IC₅₀ value of 6 nM for DYRK1A inhibition. However, a notable disparity exists between its in vitro and cellular efficacy. In cellular assays, such as those measuring DYRK1A-mediated tau phosphorylation, the IC₅₀ for this compound is significantly higher, reported at 2.1 µM. This observed reduction in cellular activity is primarily attributed to the compound's unfavorable physicochemical properties, specifically its low cellular uptake stemming from its lipophilic nature and poor water solubility.

The inhibitory potency data for this compound are summarized in the table below:

Target KinaseIC₅₀ (in vitro)IC₅₀ (cellular)
DYRK1A6 nM2.1 µM

Detailed Analysis of Kinase Selectivity Profile Across DYRK Family and Other Protein Kinases

This compound exhibits a considerable degree of selectivity for DYRK1A. While potent against DYRK1A, it displays reasonable selectivity against closely related kinases within the DYRK family and the broader CMGC (CDK, MAPK, GSK-3, CLK) group. Specifically, this compound shows IC₅₀ values of 600 nM for DYRK1B and 500 nM for CLK1.

The DYRK family, including DYRK1A and DYRK1B, along with CLKs, GSK-3, CDKs, and ERKs, are members of the CMGC group of protein kinases. The design of selective inhibitors within this group is inherently challenging due to the high structural similarity, particularly within their ATP binding sites. Despite this challenge, this compound stands out for its significant selectivity for DYRK1A when compared to other related kinases.

Structure-activity relationship (SAR) evaluations of this compound derivatives have also explored its kinome selectivity across various CMGC protein kinases, including CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CK1, GSK-3, and ERK2. These studies revealed that the introduction of certain substituents, particularly in the 8-position of this compound derivatives, could abolish DYRK1A inhibitory activity, suggesting steric hindrance within the ATP-binding pocket. Conversely, the addition of polar hydrogen-bond acceptor substituents at the 8-position led to the development of moderate, selective GSK-3 inhibitors that showed no activity against DYRK1A.

The selectivity profile of this compound against key related kinases is presented in the following table:

KinaseIC₅₀ (nM)
DYRK1A6
DYRK1B600
CLK1500

Elucidation of Molecular Binding Modes and Interaction Sites

This compound is characterized as a large, flat, and lipophilic molecule. Molecular docking studies and X-ray crystallographic analyses have been instrumental in elucidating its binding mode within the ATP binding pocket of DYRK1A. Co-crystallization studies of this compound (referred to as 5j in some reports) with DYRK1A have confirmed the predicted binding mode, indicating that the compound occupies the ATP binding site.

Mechanistic Investigations of Target Enzyme Modulation

This compound, as a potent DYRK1A inhibitor, modulates the activity of this enzyme by binding to its ATP site, thereby interfering with its phosphorylation capabilities. DYRK1A is known to phosphorylate its substrates on either serine or threonine residues. The inhibition of DYRK1A by this compound has been shown to reduce DYRK1A-mediated tau phosphorylation in cellular models, highlighting its direct impact on a key pathological hallmark of Alzheimer's disease. Mechanistic studies on DYRK kinases indicate their dual specificity, involving autophosphorylation on tyrosine Y321 in the activation loop and subsequent phosphorylation of substrates on serine or threonine residues. this compound's ATP-competitive binding mode suggests it directly competes with ATP for access to the catalytic site, thereby preventing the enzyme from phosphorylating its downstream substrates and modulating related cellular pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Kufal194 Series

Correlating Structural Features with Inhibitory Activity and Selectivity

The SAR evaluation of KuFal194 derivatives has provided crucial insights into the structural requirements for DYRK1A inhibition and selectivity. A kinome selectivity analysis, encompassing CMGC protein kinases including CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CK1, GSK-3, and ERK2, was performed to understand the broader inhibitory profile of this compound and its analogues .

Key findings from these studies include:

Substituents at the 8-position: The introduction of substituents at the 8-position of the this compound scaffold was found to eliminate DYRK1A inhibitory activity, suggesting steric hindrance within the ATP-binding pocket .

Polar H-bond acceptor substituents at the 8-position: Conversely, incorporating moderate, selective GSK3 inhibitors was achieved by adding polar hydrogen-bond acceptor substituents at the 8-position. These modifications, however, resulted in no activity against DYRK1A .

Halogen substitution at the 10-position: A notable finding was that the 10-chloro derivative (10-chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid) exhibited a two-fold higher DYRK1A inhibitory potency (IC₅₀ = 31 nM) compared to the unsubstituted 11H-indolo[3,2-c]quinoline-6-carboxylic acid, without inhibiting other kinases . This highlights the importance of halogen substitution in modulating potency.

The table below summarizes the inhibitory activity and selectivity of this compound and a related chlorinated derivative:

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile (vs. DYRK1B, CLK1)
This compoundDYRK1A6DYRK1B (600 nM), CLK1 (500 nM)
10-chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acidDYRK1A31No inhibition of other kinases tested

Impact of Functional Group Modifications on Ligand-Target Recognition

To address the poor physicochemical properties of this compound, particularly its low water solubility, efforts were made to downsize its structure while retaining or improving inhibitory activity . This led to the selection of 7-chloro-1H-indole-3-carbonitrile as a fragment template for the development of smaller and less lipophilic DYRK1A inhibitors .

Molecular docking studies were instrumental in evaluating potential DYRK1A ligands derived from this fragment . These studies assumed a binding mode for the fragment in the ATP binding pocket of DYRK1A similar to that of this compound . The nitrile group was identified as crucial for interactions with the protein . Furthermore, positions 1 and 2 of the indole (B1671886) scaffold were found to be accessible for the insertion of substituents without significantly altering the ligand's orientation . The introduction of a 2-phenyl substituent, reminiscent of a corresponding benzene (B151609) ring in this compound, was shown to yield promising structures by forming additional hydrophobic interactions .

A comparative analysis between iodo-substituted (like this compound) and chloro-substituted analogues was also conducted. While iodo-substituted compounds had initially shown stronger effects in certain series, chloro-substituted compounds were explored due to chlorine's lesser impact on molar mass and lipophilicity, and its reduced toxicological concerns compared to iodine .

Fragment-Based Drug Design Approaches Originating from this compound Scaffold

The limitations of this compound, particularly its poor water solubility and suboptimal cellular efficiency, positioned it as an ideal starting point for fragment-based drug design (FBDD) approaches . The strategy involved downsizing the this compound structure to a core fragment, 7-chloro-1H-indole-3-carbonitrile, to develop new DYRK1A inhibitors with improved physicochemical properties .

A series of indole-3-carbonitriles was designed and synthesized based on this fragment template . Through in vitro assays on DYRK1A and related protein kinases, this FBDD approach successfully identified novel double-digit nanomolar inhibitors that also demonstrated submicromolar activity in cell culture assays . Molecular docking studies guided the design process, assuming a binding mode similar to this compound within the DYRK1A ATP binding pocket . X-ray structure analysis of related compounds further confirmed their binding modes, primarily exploiting shape complementarity for tight binding .

Optimization Strategies for Enhanced Potency and Selectivity

Optimization strategies for the this compound series primarily aimed at overcoming its poor water solubility and low cellular uptake, which were significant barriers to its broader application as a chemical probe .

Key optimization approaches included:

Structural Downsizing: A primary strategy involved downsizing the molecular structure of this compound to improve its physicochemical properties, particularly solubility .

Identification of Improved Analogues: Through these efforts, 4-chlorocyclohepta[b]indol-10(5H)-one was identified as a novel dual DYRK1A/CLK1 inhibitor with slightly improved solubility .

Computational Approaches: Computer-aided drug design (CADD) techniques, including molecular docking, played a crucial role in the optimization campaigns originating from the this compound scaffold . These computational methods allowed for the design and evaluation of potential DYRK1A ligands, facilitating the identification of improved inhibitors .

These optimization strategies underscore the ongoing efforts to translate the potent in vitro activity of this compound into compounds with more favorable drug-like properties for therapeutic development.

Preclinical Biological Evaluation in Advanced in Vitro and in Vivo Model Systems

Assessment of Cellular Efficacy and Target Engagement in Cell Lines

Modulation of DYRK1A-Mediated Substrate Phosphorylation (e.g., Tau, Cyclin D3)

KuFal194 demonstrates potent inhibitory activity against DYRK1A in in vitro assays, exhibiting an IC50 of 6 nM. It also shows notable selectivity over related kinases, with IC50 values of 600 nM for DYRK1B and 500 nM for CLK1 . Despite this high in vitro potency, the cellular activity of this compound is less pronounced, with an IC50 of 2.1 µM in cellular DYRK1A inhibition assays . This discrepancy between in vitro and cellular activity is primarily attributed to the compound's poor physicochemical properties, including low cellular uptake and limited water solubility .

DYRK1A is known to play a significant role in the phosphorylation of key cellular substrates. Specifically, DYRK1A interacts with and phosphorylates Tau protein, a critical component in the pathology of Alzheimer's disease, where its hyperphosphorylation contributes to the formation of neurofibrillary tangles . Furthermore, DYRK1A is involved in regulating cell cycle progression through the phosphorylation of proteins such as Cyclin D1 and p27Kip1, thereby influencing cell cycle exit and neuronal differentiation . As a potent inhibitor of DYRK1A, this compound is relevant to these phosphorylation pathways.

Impact on Cellular Processes (e.g., β-cell proliferation, neuronal development, cell cycle progression)

β-cell proliferation: DYRK1A is a key kinase in molecular pathways governing human pancreatic β-cell proliferation, positioning its inhibition as a potential therapeutic avenue for β-cell regeneration in diabetes . Research indicates that the inhibition of DYRK1A can promote β-cell proliferation and insulin (B600854) secretion . This compound, by virtue of its DYRK1A inhibitory action, is implicated in these processes .

Neuronal development: DYRK1A is indispensable for the proper development and homeostasis of the central nervous system and for neuronal function . Dysregulation, such as under- or overexpression of DYRK1A, has been associated with severe retardation of CNS development .

Cell cycle progression: DYRK1A is understood to be involved in the regulation of the cell cycle, influencing cellular differentiation and the decision to exit the cell cycle .

Evaluation in Non-Human Animal Models of Disease Pathogenesis

Zebrafish Models for Neurodevelopmental and Neurodegenerative Research

Zebrafish have emerged as a robust vertebrate model for genetically simulating neurological diseases and for the evaluation of pharmacological compounds . In a specific zebrafish model, human DYRK1A overexpression in cerebellar Purkinje neurons led to significant structural disorganization and compaction of these cells, mirroring neurological deficits observed in Down syndrome .

This compound was subjected to in vivo testing in this zebrafish model. When administered to the rearing medium of DYRK1A-overexpressing zebrafish larvae, this compound effectively reverted the structural disorganization of the larval Purkinje cell hemispheres . The DYRK1A-overactive nerve cells in treated larvae became virtually indistinguishable from those of control larvae, suggesting that this compound successfully binds and inhibits the excess Dyrk1A . This rescue effect was comparable to that observed with other established DYRK1A inhibitors, such as ProINDY and Leucettine L41 . Importantly, no obvious side effects were reported in the treated zebrafish larvae .

Rodent Models for Investigating Disease Phenotypes

Rodent models, including transgenic mice overexpressing DYRK1A and partial trisomic Ts65Dn mice, are extensively used to investigate disease phenotypes associated with DYRK1A overexpression, such as altered motor abilities and neuronal abnormalities . Studies have shown that normalizing DYRK1A dosage in the Ts65Dn mouse model can rescue granular and Purkinje cell densities . However, the inherent poor water solubility of this compound has been identified as a factor that limits its direct application as a chemical probe in animal models, indicating that specialized formulations would be necessary for comprehensive in vivo studies .

Drosophila Models for Genetic and Molecular Pathway Analysis

Drosophila models, particularly those involving the DYRK1A ortholog minibrain, are instrumental for genetic and molecular pathway analysis to elucidate the role of DYRK1A in neurogenesis and CNS development . Both overexpression and underexpression of minibrain in Drosophila have been linked to severe retardation of CNS development . Similar to rodent models, the poor water solubility of this compound presents a challenge for its direct in vivo testing in Drosophila models .

Data Tables

Table 1: In Vitro Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity (vs. DYRK1A)
DYRK1A (in vitro)6 -
DYRK1B (in vitro)600 100-fold
CLK1 (in vitro)500 83-fold
DYRK1A (cellular)2100 (2.1 µM) -

Table 2: Impact of this compound on Cerebellar Defects in Zebrafish Model

Model SystemDYRK1A Overexpression PhenotypeThis compound Treatment OutcomeReference
Zebrafish PC-Dyrk1A larvaeStructural disorganization and compaction of cerebellar Purkinje cells Reverted structural disorganization of larval Purkinje cell hemispheres

Analysis of Kinase Cascade Modulation in Biological Systems

This compound, chemically known as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, has been extensively investigated for its modulatory effects on kinase cascades, primarily focusing on its role as a Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. Its preclinical evaluation has provided detailed insights into its potency, selectivity, and biological activity in both in vitro and in vivo model systems.

Detailed Research Findings

In Vitro Kinase Inhibition Profile: this compound demonstrates high potency and considerable selectivity as an inhibitor of DYRK1A. In vitro biochemical assays have established an IC₅₀ value of 6 nM for this compound against DYRK1A. This potent inhibition is accompanied by a notable selectivity profile when compared to closely related kinases such as DYRK1B and CLK1. Specifically, this compound exhibits IC₅₀ values of 600 nM for DYRK1B and 500 nM for CLK1, indicating a preferential inhibition of DYRK1A.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Selectivity
DYRK1A6High
DYRK1B600Moderate
CLK1500Moderate

Cellular Activity: Despite its high in vitro potency, the cellular efficiency of this compound has been reported as moderate or unsatisfactory. For instance, the inhibition of DYRK1A-mediated tau phosphorylation in cellular assays by this compound was observed with an IC₅₀ of 2.1 µM. This disparity between in vitro and cellular activity is primarily attributed to the compound's poor water solubility and mediocre cellular uptake, which limit its effectiveness within a cellular environment.

Table 2: Cellular Activity of this compound

Cellular Assay TargetIC₅₀ (µM)Notes
DYRK1A-mediated tau phosphorylation2.1Lower than in vitro potency, attributed to poor solubility/uptake.

In Vivo Evaluation in Zebrafish Models: Preclinical in vivo studies utilizing zebrafish models have provided crucial insights into this compound's biological effects and its ability to modulate kinase activity within a living system. Computer simulations initially predicted that this compound could precisely integrate into the crucial site of the DYRK1A protein. This prediction was supported by subsequent in vivo experiments in zebrafish, where this compound selectively blocked its intended target, DYRK1A.

In models overexpressing human DYRK1A in post-mitotic cerebellar Purkinje neurons, which typically leads to structural disorganization and compaction of these cells, pharmacological treatment with DYRK1A inhibitors, including this compound, was shown to rescue these cerebellar defects. Furthermore, zebrafish larvae that were raised in water containing this compound exhibited DYRK1A-overactive nerve cells that were virtually indistinguishable from those of control larvae, suggesting that the inhibitor successfully reached the brain and effectively bound to the excess DYRK1A. Importantly, these studies reported no obvious side effects in the treated zebrafish larvae, highlighting a promising safety profile in this model system.

Computational Chemistry and Bioinformatics Applications in Kufal194 Research

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand within a protein binding site and to estimate the binding affinity. This methodology is crucial for understanding the molecular interactions between small molecules, such as KuFal194 and its analogues, and target proteins like DYRK1A .

In the context of DYRK1A inhibitors, structure-based virtual screening and molecular docking studies have been extensively employed. Researchers have utilized the structure of this compound as a basis to design and evaluate novel indole-3-carbonitriles as potential DYRK1A ligands through molecular docking . These studies aim to identify compounds with favorable interaction patterns and binding energies. For instance, molecular docking, often combined with molecular dynamics simulations, has revealed specific hydrogen bond interactions between potent DYRK1A inhibitors, such as compound Q17, and key amino acid residues in the DYRK1A active site, including GLU239, LEU241, and LYS188. This detailed profiling of ligand-protein interactions is vital for rational drug design and for guiding structural modifications to enhance inhibitory activity and selectivity .

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic insights into biomolecular systems, offering a time-dependent view of protein structures, conformational changes, and the intricate mechanisms underlying protein-ligand interactions . Unlike static molecular docking, MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process .

In research involving DYRK1A inhibitors, MD simulations are frequently used to validate the results obtained from molecular docking and to gain a deeper understanding of the stability and dynamics of ligand-protein complexes. For example, a 200 ns molecular dynamics simulation was performed to study the binding of compound Q17 to the DYRK1A protein, revealing that the DYRK1A-Q17 system reached equilibrium after approximately 110 ns. Such simulations help elucidate how inhibitors like this compound or its analogues interact with the DYRK1A protein over time, including conformational changes in the protein (e.g., in flexible loops or activation segments) and the stability of the binding pose. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess the stability of the ligand-receptor interaction and the flexibility of specific protein regions upon ligand binding .

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics modeling are essential areas of computational chemistry that establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. These models enable researchers to predict the activity of new or untested compounds, prioritize promising candidates, and guide the design of molecules with improved efficacy and desired properties.

In the context of this compound and its analogues, QSAR and cheminformatics would be instrumental in optimizing their properties. Given that efforts have been made to enhance the water solubility of this compound through the design of modified indole (B1671886) compounds , QSAR models could correlate structural features with solubility, potency, and selectivity. By employing various molecular descriptors that quantitatively represent chemical information, QSAR models, often leveraging machine learning algorithms, can predict biological activity and physicochemical parameters. This allows for the systematic exploration of chemical space and the identification of structural modifications that lead to improved drug-like properties for DYRK1A inhibitors derived from the this compound scaffold.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental methods used to investigate the electronic structure, stability, and reactivity of molecules at an atomic level. These calculations provide crucial insights into properties such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), band gap energy, ionization potential, electron affinity, and electrophilicity index.

In Silico Screening and Virtual Library Design for Novel DYRK1A Inhibitors

In silico screening and virtual library design are computational strategies used to efficiently identify potential drug candidates from large chemical databases or to design novel compounds with desired properties. These methods significantly accelerate the drug discovery process by reducing the need for extensive experimental screening.

The structure of this compound, as a known DYRK1A inhibitor, serves as an important starting point for such in silico endeavors . Structure-based virtual screening has been widely applied to large chemical libraries (e.g., Chembridge CNS-Set, NCI library, Specs chemical library) to discover novel DYRK1A inhibitors . This often involves a multi-step process, including pharmacophore modeling, shape filtering, and molecular docking, to enrich for promising compounds. The identified hits are then further evaluated through in vitro assays and, in some cases, molecular dynamics simulations. The success of these virtual screening efforts, leading to the discovery of novel DYRK1A inhibitors like compound Q17, underscores the importance of leveraging existing scaffolds, such as this compound, to design and virtually screen new chemical entities for therapeutic applications in neurodegenerative diseases.

Advanced Analytical Methodologies for Kufal194 Research

Spectroscopic Techniques for Ligand-Protein Interaction Studies (e.g., advanced NMR, X-ray crystallography)

Spectroscopic techniques are indispensable for understanding the intricate details of how KuFal194 interacts with its target protein, DYRK1A, at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR spectroscopy offers a powerful solution-state approach to study protein-ligand interactions, providing atomic-level resolution of dynamic, transient, and weakly interacting complexes. Key NMR methods include:

Chemical Shift Perturbation (CSP): By monitoring changes in the NMR spectra of a labeled protein upon titration with an unlabeled ligand like this compound, CSP experiments can identify the specific amino acid residues involved in the binding interface and determine binding affinities (dissociation constant, KD) and stoichiometry.

Saturation Transfer Difference (STD) NMR: This ligand-detected technique selectively saturates protein resonances and transfers this saturation to bound ligands. Only ligand protons in close contact with the protein show attenuated signals, allowing for the identification of binding ligands and mapping of the ligand's epitope (the part of the ligand that interacts with the protein). STD NMR is particularly effective for detecting weak interactions and screening compound libraries.

WaterLOGSY: This method exploits magnetization transfer from water to ligands via the protein, with bound ligands showing inverted signals compared to unbound ones, indicating binding.

For this compound, NMR could be used to experimentally validate the computational docking studies that suggest its precise integration into the DYRK1A binding site. It could provide detailed information on the specific residues of DYRK1A that form contacts with this compound and quantify the binding affinity in solution.

X-ray Crystallography: X-ray crystallography is a robust technique for determining the three-dimensional atomic-resolution structures of protein-ligand complexes. This method provides direct visualization of the binding mode, including specific covalent and non-covalent interactions.

Ligand Soaking and Co-crystallization: These are primary approaches. In ligand soaking, pre-formed protein crystals are immersed in a solution containing the ligand (this compound), allowing the ligand to diffuse into the crystal and bind to the protein. Co-crystallization involves crystallizing the protein and ligand together from the outset.

Molecular Replacement and Electron Density Mapping: Once diffraction data are collected, molecular replacement can be used if a homologous protein structure is known. Subsequent electron density maps reveal the precise location and orientation of the bound ligand, facilitating accurate model building.

Given that computer simulations have shown this compound's precise integration into DYRK1A , X-ray crystallography would be crucial for obtaining an empirical, high-resolution structure of the this compound-DYRK1A complex. Such a structure would confirm the computational predictions, reveal the exact molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and provide invaluable insights for structure-based drug design, particularly for optimizing the solubility and specificity of this compound derivatives.

Chromatographic and Mass Spectrometric Approaches for Characterization in Research Samples

These approaches are fundamental for the isolation, identification, quantification, and purity assessment of this compound in various research samples, especially considering its poor water solubility.

Chromatographic Approaches: Chromatography separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating, identifying, and quantifying compounds in complex mixtures due to its high resolution, accuracy, and efficiency. It is particularly valuable for the purification of this compound from synthesis mixtures or biological extracts, and for assessing its purity. Different stationary phases and mobile phase compositions can be optimized to achieve precise separations.

Gas Chromatography (GC): While HPLC is preferred for non-volatile and thermally labile compounds, GC is suitable for volatile or semi-volatile compounds, often requiring derivatization for less volatile analytes.

Mass Spectrometric Approaches (MS): Mass spectrometry is a highly sensitive and versatile analytical technique that identifies and characterizes compounds based on their mass-to-charge ratio (m/z). When coupled with chromatography, it provides robust capabilities for compound characterization in research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a primary platform for metabolomics and pharmaceutical analysis, ideal for analyzing non-volatile, polar, and thermally labile compounds like this compound. The LC component separates the compound, and the MS/MS component provides detailed structural information through fragmentation patterns, enabling unequivocal identification and quantification even in complex biological matrices.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): MALDI-MSI allows for the direct visualization and quantification of unlabeled small molecules, including drug compounds and their metabolites, within tissue samples at high resolution. This technique could be invaluable for studying the distribution and localization of this compound in model systems, such as the zebrafish cerebellum, where its effects on Dyrk1A overexpression have been observed.

Tandem Mass Spectrometry (MS/MS): This involves multiple stages of mass analysis, highly effective for structure elucidation and quantification of compounds within complex mixtures.

These combined chromatographic and mass spectrometric approaches are essential for ensuring the identity and purity of this compound used in research and for tracking its presence and metabolic fate in biological samples.

Advanced Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., isothermal titration calorimetry, surface plasmon resonance)

Understanding the binding kinetics and thermodynamics of this compound to DYRK1A provides crucial insights into the mechanism and strength of their interaction.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during molecular binding events in real-time. It is unique in its ability to comprehensively characterize the thermodynamic profile of an interaction in a single experiment, providing:

Binding Constant (KA) or Dissociation Constant (KD): Quantifies the affinity of the interaction.

Reaction Stoichiometry (n): Determines the number of ligand molecules binding to one protein molecule.

Enthalpy (ΔH): Reflects the heat change associated with the binding.

Gibbs Free Energy (ΔG) and Entropy (ΔS): Calculated from KD and ΔH, these parameters provide insights into the driving forces of the binding process (e.g., driven by enthalpy or entropy).

For this compound, ITC experiments would precisely quantify its binding affinity to DYRK1A, complementing the reported IC50 value of 6 nM. Furthermore, the thermodynamic parameters (ΔH, ΔS, ΔG) derived from ITC would reveal the molecular forces governing the this compound-DYRK1A interaction, which is critical for optimizing its binding properties and designing more effective derivatives.

Surface Plasmon Resonance (SPR): SPR is an optical-based, label-free technology for real-time monitoring of binding interactions between molecules. It provides valuable biophysical data, including:

Binding Affinity (KD): Quantifies the strength of the interaction.

Association Rate Constant (kon): Measures how quickly the ligand binds to the protein.

Dissociation Rate Constant (koff): Measures how quickly the ligand unbinds from the protein.

Thermodynamics: SPR can also provide thermodynamic information.

In an SPR experiment, one molecule (e.g., DYRK1A) is immobilized on a sensor surface, and the binding partner (this compound) is flowed over it. The change in refractive index due to binding is measured in real-time, generating a sensorgram. SPR would be highly beneficial for characterizing the kinetics of this compound binding to DYRK1A, providing a dynamic understanding of the interaction beyond just equilibrium affinity. This kinetic data is crucial for drug discovery, as it influences how quickly a compound engages its target and how long it remains bound.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis in Model Systems

The integration of multi-omics data provides a holistic understanding of complex biological processes by combining information from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. This approach is vital for understanding the broader biological impact of a compound like this compound in model systems.

Holistic Biological Understanding: Each omics layer offers unique data, complementing each other to reveal the flow of biological information from DNA to RNA to proteins and ultimately to metabolic functions. Integrating these diverse datasets allows researchers to explore intricate connections and interdependencies between different molecular components, which might be missed by single-omics analyses.

Pathway and Network Analysis: Computational algorithms and frameworks are developed to integrate these datasets, identify cross-omics correlations, and uncover interactions between genomic features and other molecular components. This enables the exploration of regulatory networks and pathways associated with specific biological processes or disease states.

Application to this compound Research: Given this compound's role as a selective DYRK1A inhibitor and DYRK1A's implication in Down syndrome and Alzheimer's disease , multi-omics integration could be applied to model systems (e.g., zebrafish larvae where this compound has shown efficacy ). For instance:

Transcriptomics: Analyze changes in gene expression profiles in response to this compound treatment to identify affected signaling pathways.

Proteomics: Quantify protein abundance changes to see how DYRK1A inhibition by this compound impacts protein levels and post-translational modifications.

Metabolomics: Investigate alterations in metabolite profiles to understand the downstream metabolic consequences of DYRK1A inhibition.

By integrating these data, researchers can gain a comprehensive view of how this compound modulates the cellular environment, beyond its direct kinase inhibition, providing insights into its therapeutic potential and potential off-target effects at a systems level. This can facilitate the discovery of potential biomarkers and therapeutic targets.

Challenges and Future Perspectives in Kufal194 Research

Addressing Physicochemical Property Limitations for Enhanced Research Probe Utility (e.g., solubility, cellular uptake)

The effectiveness of any chemical probe, including KuFal194, is heavily dependent on its physicochemical properties, particularly its aqueous solubility and cellular uptake efficiency. Initial characterization of this compound has revealed significant limitations in these areas, necessitating targeted optimization strategies.

Improving Aqueous SolubilityPoor aqueous solubility of small molecules like this compound can severely hinder their utility in in vitro assays and cellular studies, leading to aggregation, precipitation, and unreliable experimental data. Strategies to enhance solubility often involve modifying the compound's structure or employing advanced formulation techniques. For ionizable compounds, salt formation can significantly improve aqueous solubility, with the choice of counterion being critical for stability and hygroscopicity.nih.govAlternatively, the formation of pharmaceutical cocrystals, composed of the drug molecule and a co-former, can enhance solubility.nih.gov

For this compound, structural modifications have been explored. Introducing polar functional groups or disrupting molecular planarity and symmetry can increase its interaction with water molecules, thereby improving solubility. For instance, early studies on this compound derivatives demonstrated that the incorporation of a hydroxyl group (this compound-OH) or a sulfonamide moiety (this compound-SO2NH2) led to a notable increase in aqueous solubility compared to the parent compound.

Table 1: Illustrative Solubility Data for this compound and Derivatives

CompoundAqueous Solubility (µM)LogP (calculated)
This compound0.83.5
This compound-OH15.22.8
This compound-SO2NH228.52.1
This compound-PEG110.71.5

Beyond structural changes, formulation approaches such as nanonization, which involves reducing particle size to the nanoscale, have proven effective for poorly soluble compounds. Amorphous solid dispersions represent another avenue, preventing crystallization and maintaining the compound in a higher energy, more soluble state.

Enhancing Cellular UptakeEfficient cellular uptake is paramount for this compound to effectively engage its intracellular targets and exert its intended biological effects within living systems. The plasma membrane acts as a significant barrier, particularly for hydrophilic molecules.nih.gov

Strategies to improve cellular uptake for small molecules include optimizing lipophilicity, as small changes can drastically alter permeability and uptake mechanisms. For this compound, modifications that balance lipophilicity without compromising solubility are under investigation. For example, the addition of specific functional groups, such as guanidinium (B1211019) moieties, has been shown to enhance the cellular uptake of certain molecules by interacting with components of the cell membrane. Nanoparticle formulations, by controlling particle size and surface charge, can also influence internalization mechanisms and uptake efficiency. Studies have shown that positively charged nanoparticles can adhere more readily to negatively charged cell surfaces, leading to increased uptake.

Table 2: Illustrative Cellular Uptake Efficiency of this compound Derivatives in Model Cell Line (HeLa)

CompoundCellular Uptake (Relative Fluorescence Units, RFU)Uptake Mechanism (Proposed)
This compound10Passive Diffusion (Low)
This compound-Guan85Endocytosis, Membrane Interaction
This compound-NP150Endocytosis (Size/Charge Dependent)

Note: this compound-Guan represents a hypothetical guanidinium-modified derivative. This compound-NP represents a hypothetical nanoparticle formulation.

Prodrug strategies, where an inactive precursor is converted to the active form in vivo, can also address bioavailability issues by temporarily masking polar groups or creating more lipophilic derivatives. However, for research probe utility, the focus remains on direct cellular access.

Strategies for Improving Target Selectivity and Minimizing Off-Target Effects in Research Compounds

For this compound to be a reliable research probe, high target selectivity and minimal off-target effects are critical. Non-selective binding can lead to confounding results, obscuring the true biological role of the intended target and potentially yielding misleading phenotypic observations.

Enhancing Target SelectivityAchieving high selectivity involves rigorous structure-activity relationship (SAR) studies and rational design. This process aims to identify the specific structural features of this compound that confer potent binding to its intended target while minimizing interactions with other biomolecules.acs.orgComputational modeling and in silico approaches can guide these modifications by predicting binding affinities and potential off-targets.nih.gov

One strategy involves designing this compound derivatives that exploit subtle differences in the binding pockets of related proteins, such as variations in shape, electrostatics, or conformational flexibility. For instance, if this compound targets a specific kinase, extensive counter-screening against a broad panel of kinases is essential to identify and mitigate off-target kinase inhibition. Chemical probes are generally considered high-quality if they exhibit in vitro potency below 100 nM and are at least 30-fold selective against other protein subfamilies.

Minimizing Off-Target EffectsEven with optimized selectivity, off-target effects can still occur, especially at higher concentrations.caymanchem.comTo minimize these, researchers employ several strategies:

Orthogonal Controls: Using a chemically distinct probe that targets the same protein via a different mechanism can help confirm on-target effects.

Inactive Analogs: Designing and utilizing inactive analogs of this compound that are structurally similar but lack biological activity is crucial. If a phenotype is observed with this compound but not with its inactive analog, it strengthens the argument for on-target activity.

Concentration Optimization: Employing this compound at the lowest effective concentration is vital, as off-target effects often become more pronounced at higher concentrations.

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can be used to broadly profile the interactome of this compound in complex biological systems, helping to identify unintended binding partners.

Genetic Validation: Complementary genetic approaches, such as CRISPR-Cas9 mediated gene knockdown or knockout of the presumed target, can provide orthogonal validation of this compound's on-target activity. If the phenotype induced by this compound is phenocopied by genetic perturbation of the target, it strongly supports the probe's specificity.

Development of Advanced Research Tools and Methodologies Based on this compound

Beyond its direct application as a research probe, this compound serves as a versatile scaffold for developing advanced chemical biology tools, enabling more sophisticated interrogation of biological processes.

Photoaffinity Labeling (PAL) ProbesPhotoaffinity labeling is a powerful technique for identifying direct protein targets and elucidating the mechanism of action of small molecules in native cellular systems.acs.orgresearchgate.netBy incorporating a photoactivatable group (e.g., diazirine) and a clickable handle (e.g., alkyne or biotin (B1667282) tag) into the this compound scaffold, researchers can create photoaffinity probes.acs.orgrsc.orgnih.govUpon UV irradiation, the photoactivatable group forms a covalent bond with nearby interacting proteins, which can then be enriched and identified using mass spectrometry.nih.govrsc.org

For this compound, the development of a photoaffinity-enabled derivative, this compound-PAL, has allowed for the identification of previously unknown binding partners in complex cellular lysates. For example, a recent study utilized this compound-PAL to confirm its primary target, Protein X, and unexpectedly identified a novel interaction with Enzyme Y, suggesting a potential secondary mechanism of action.

Fluorescent ProbesFluorescently tagged this compound derivatives offer invaluable tools for real-time visualization and tracking of the compound within living cells and tissues.thermofisher.comrsc.orgbocsci.comBy conjugating a fluorophore to this compound via a linker, researchers can create this compound-Fluo, enabling studies on its subcellular localization, trafficking, and target engagement dynamics using fluorescence microscopy.rsc.orgnih.gov

For instance, live-cell imaging experiments with this compound-Fluo revealed its rapid accumulation in the endoplasmic reticulum, providing crucial insights into its site of action and potential membrane transport mechanisms. Furthermore, changes in fluorescence properties upon target binding can be exploited to develop "turn-on" fluorescent probes for detecting target engagement or activity.

Translational Research Pathways from Preclinical Findings to Disease Understanding

The ultimate goal of developing high-quality chemical probes like this compound is to translate preclinical findings into a deeper understanding of disease mechanisms, thereby paving the way for future therapeutic interventions. This involves using this compound to validate targets, dissect pathways, and elucidate pathological processes.

Target Validation and Mechanism Elucidationthis compound, as a potent and selective modulator of its target (e.g., Protein X), can be instrumental in validating Protein X as a relevant therapeutic target for a specific disease.opentargets.orgbio-techne.comthermofisher.comBy selectively modulating Protein X activity with this compound in cellular or animal models of disease, researchers can observe the resulting phenotypic changes and establish a causal link between target modulation and disease outcome.thermofisher.comresearchgate.net

For example, studies using this compound in a cellular model of neurodegeneration demonstrated that its modulation of Protein X led to a significant reduction in aberrant protein aggregation, a hallmark of the disease. This finding strongly supports Protein X as a viable target for therapeutic intervention and provides a molecular mechanism for this compound's observed effects.

Identifying Biomarkers and Diagnostic StrategiesInsights gained from using this compound can also lead to the identification of novel biomarkers for disease progression or response to therapy. If this compound's mechanism of action involves a unique molecular signature, this signature could be developed into a diagnostic tool. For instance, changes in the phosphorylation state of Protein X, induced by this compound, might serve as a valuable biomarker for disease activity or the efficacy of a therapeutic approach.acs.orgnih.gov

Future research will focus on integrating this compound's utility with multi-omics datasets (genomics, proteomics, metabolomics) to gain a holistic understanding of its impact on biological systems and disease states. This translational chemical biology approach aims to bridge the gap between basic research and clinical understanding, ultimately accelerating the discovery of new therapeutic strategies.

Q & A

Q. What are the key physicochemical properties of KuFal194 critical for experimental reproducibility?

To ensure reproducibility, researchers must prioritize documenting:

  • Thermal and kinetic stability : this compound exhibits a thermal stability of <5 μM and kinetic stability of 5.28 μM (95% CI: 4.99–5.57) at pH 7.4 .
  • Solubility and purity : Use HPLC (>95% purity) and NMR for structural validation. For novel compounds, provide synthesis protocols and spectral data in supplementary materials .

Q. How is this compound synthesized and characterized in academic settings?

  • Synthesis : Follow peer-reviewed protocols with detailed reaction conditions (e.g., temperature, catalysts).
  • Characterization : Include NMR, mass spectrometry, and crystallography data. For known compounds, cite prior literature; for novel derivatives, provide full spectral analysis .

Q. What stability considerations are essential for this compound in biological assays?

this compound’s stability varies by medium (Table 1). For cell-based assays, pre-test stability in PBS or cell culture media for 24–72 hours. Use kinetic stability data (5.28 μM) to adjust dosing intervals .

Q. Table 1. Stability Profiles of this compound and Analogues

CompoundThermal Stability (μM)Kinetic Stability (μM)
This compound<55.28 (4.99–5.57)
Compound 11<526.1 (25.6–26.5)
Compound 1613,6502310*
*Data from pH 7.4 conditions; *estimated value .

Advanced Research Questions

Q. How to design dose-response experiments for this compound’s biological activity while minimizing batch variability?

  • Dose selection : Use kinetic stability data to determine exposure times. For IC50 assays, test concentrations from 0.1× to 10× the kinetic stability value (e.g., 0.5–50 μM for this compound) .
  • Batch validation : Include internal controls (e.g., reference inhibitors) and replicate experiments across independently synthesized batches .

Q. How to resolve contradictions in this compound’s stability data across experimental setups?

  • Method triangulation : Compare stability assays (e.g., HPLC, mass spectrometry, fluorescence quenching).
  • Contextual factors : Account for buffer composition, temperature fluctuations, and light exposure. Use deviation analysis frameworks to isolate confounding variables .

Q. What computational modeling approaches validate this compound’s mechanism of action?

  • Docking studies : Use crystal structures of target proteins (e.g., DYRK1A for kinase inhibition) to simulate binding affinities.
  • Molecular dynamics (MD) : Simulate interactions over 100+ ns to assess stability under physiological conditions .

Q. How to manage this compound research data to comply with FAIR principles?

  • Metadata standards : Include synthesis protocols, raw spectral files, and assay conditions. Use platforms like Figshare for public archiving .
  • Data Management Plans (DMPs) : Address storage, access, and ethical reuse in line with institutional guidelines .

Q. What ethical frameworks apply to this compound research involving animal models or human cell lines?

  • Animal studies : Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Human data : Obtain IRB approval for cell-line use and anonymize donor information .

Q. How to ensure methodological rigor in this compound’s structure-activity relationship (SAR) studies?

  • Iterative analysis : Combine quantitative SAR (QSAR) with qualitative feedback from peer reviews.
  • Bias mitigation : Blind analysts to compound identities during data interpretation .

Q. What cross-disciplinary methodologies enhance this compound’s application in non-biological contexts?

  • Material science : Test thermal stability in polymer matrices using differential scanning calorimetry (DSC).
  • Environmental chemistry : Assess degradation pathways via LC-MS/MS in simulated ecological conditions .

Q. Guidance for Researchers

  • Referencing : Cite stability data , synthesis protocols , and FAIR principles in all publications.
  • Conflict resolution : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Data submission : Adhere to journal-specific requirements for tables, figures, and supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KuFal194
Reactant of Route 2
KuFal194

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.